molecular formula C20H30N2O3S B11352145 N-cyclohexyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-cyclohexyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11352145
M. Wt: 378.5 g/mol
InChI Key: JIQGZNHEWYVKEC-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a cyclohexyl group, and a methanesulfonyl group attached to a 2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexyl group, and the attachment of the methanesulfonyl group to the 2-methylphenyl moiety. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexylamine and suitable coupling reagents to attach the cyclohexyl group to the piperidine ring.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the 2-methylphenyl moiety to the piperidine ring using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-CYCLOHEXYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-CYCLOHEXYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-CYCLOHEXYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-cyclohexyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H30N2O3S/c1-16-7-5-6-8-18(16)15-26(24,25)22-13-11-17(12-14-22)20(23)21-19-9-3-2-4-10-19/h5-8,17,19H,2-4,9-15H2,1H3,(H,21,23)

InChI Key

JIQGZNHEWYVKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3

Origin of Product

United States

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